3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione
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Overview
Description
3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione: is a heterocyclic compound that features a unique structure combining a pyrazole ring with a thiopyrano moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-ethylpyrazole with a thiopyranone derivative under acidic or basic conditions to promote cyclization and formation of the desired heterocyclic system .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems .
Biology: In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: Medicinal chemistry applications include the development of novel pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or catalysts .
Mechanism of Action
The mechanism of action of 3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the presence of the amino group and the thiopyrano moiety can facilitate binding to various biological targets, modulating their function .
Comparison with Similar Compounds
- 3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione .
- 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione .
Comparison: Compared to similar compounds, 3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione is unique due to its specific substitution pattern and the presence of both a pyrazole and a thiopyrano ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O2S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11-8(9)6-5-14(12,13)4-3-7(6)10-11/h2-5,9H2,1H3 |
InChI Key |
LRMIQDMUSUWHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2CS(=O)(=O)CCC2=N1)N |
Origin of Product |
United States |
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